Cas no 1290626-06-0 (tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate)
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- rel-tert-Butyl ((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
- N-(1R,4R,7R)-2-azabicyclo[2.2.1]hept-7-yl-,1,1-dimethylethyl ester,rel-Carbamic acid
- TERT-BUTYL N-[(1S,4S,7S)-2-AZABICYCLO[2.2.1]HEPTAN-7-YL]CARBAMATE
- D78906
- tert-Butyl(endo)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
- CS-0103528
- (1S,4S,7S)-7-(Boc-mino)-2-azabicyclo[2.2.1]heptane
- anti-tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- 1931962-94-5
- AS-84600
- 1290626-06-0
- tert-Butyl((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- MFCD28390383
- tert-Butyl ((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- REL-TERT-BUTYL (1S,4S,7S)-2-AZABICYCLO[2.2.1]HEPTAN-7-YLCARBAMATE
-
- MDL: MFCD28390383
- Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
- InChI Key: LKMTYLUKCLIYBU-IWSPIJDZSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@@H]1[C@]2([H])CC[C@@]1([H])NC2
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 322.8±21.0 °C at 760 mmHg
- Flash Point: 149.0±22.1 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB549073-250 mg |
anti-tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate; . |
1290626-06-0 | 250MG |
€1,139.60 | 2023-04-13 | ||
| Chemenu | CM493028-1g |
tert-Butyl(endo)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate |
1290626-06-0 | 98% | 1g |
$1890 | 2023-01-19 | |
| eNovation Chemicals LLC | D618967-100mg |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 100mg |
$205 | 2024-07-21 | |
| eNovation Chemicals LLC | D618967-250MG |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 250mg |
$310 | 2024-07-21 | |
| eNovation Chemicals LLC | D618967-500MG |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 500mg |
$520 | 2024-07-21 | |
| eNovation Chemicals LLC | D618967-1G |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 1g |
$780 | 2024-07-21 | |
| eNovation Chemicals LLC | D618967-5G |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 5g |
$2350 | 2024-07-21 | |
| eNovation Chemicals LLC | D618967-10G |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 10g |
$3915 | 2024-07-21 | |
| Enamine | EN300-7472237-0.05g |
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 95% | 0.05g |
$347.0 | 2023-06-03 | |
| Enamine | EN300-7472237-0.1g |
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 95% | 0.1g |
$518.0 | 2023-06-03 |
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Suppliers
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Research Brief on tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1290626-06-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1290626-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic carbamate derivative serves as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its unique stereochemistry and structural rigidity make it a valuable scaffold for drug design, offering precise control over molecular interactions with biological targets.
Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis approach using chiral auxiliaries, achieving >99% ee for the (1R,4R,7R) configuration. This advancement is particularly crucial as the stereochemistry of the azabicycloheptane core significantly influences the pharmacological properties of derived compounds. The improved synthetic protocol has enabled more efficient production of this intermediate at scale, facilitating its use in drug discovery programs.
In pharmaceutical applications, this compound has shown promise as a precursor to potent and selective ligands for various neurotransmitter receptors. Research published in ACS Chemical Neuroscience (2024) revealed that derivatives of tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate exhibit high affinity for σ receptors, with potential applications in treating neuropathic pain and neurodegenerative disorders. The constrained bicyclic structure provides optimal spatial orientation of pharmacophores, enhancing receptor binding specificity while minimizing off-target effects.
Structural-activity relationship (SAR) studies have identified that modifications at the carbamate nitrogen and the bridgehead positions of the azabicycloheptane system can dramatically alter biological activity. Computational modeling and X-ray crystallography data have provided insights into the molecular interactions of this scaffold with various biological targets. These findings, published in recent issues of Bioorganic & Medicinal Chemistry, are guiding the design of next-generation therapeutics with improved pharmacokinetic properties.
The compound's potential extends beyond CNS applications. Recent patent filings (WO2023124567) disclose its use in developing antiviral agents, particularly against RNA viruses. The rigid bicyclic structure appears to interfere with viral polymerase function, opening new avenues for broad-spectrum antiviral development. Additionally, its application in PROTAC (proteolysis targeting chimera) technology is being explored, as the scaffold provides an optimal geometry for linking target-binding moieties to E3 ligase recruiters.
Ongoing research is investigating the metabolic stability and toxicity profile of this compound and its derivatives. Preliminary ADME studies indicate favorable characteristics, including good blood-brain barrier penetration and acceptable metabolic stability in human liver microsomes. These properties, combined with the synthetic accessibility of the scaffold, position tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate as a versatile building block in medicinal chemistry with potential applications across multiple therapeutic areas.
1290626-06-0 (tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate) Related Products
- 181941-45-7(tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate)
- 1224161-30-1((Hexahydro-cyclopenta[c]pyrrol-3a-yl)-carbamic acid tert-butyl ester)
- 1250995-45-9(tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate)
- 2306255-25-2(tert-butyl N-[(3R,4S)-4-isopropylpyrrolidin-3-yl]carbamate)
- 204991-14-0(tert-butyl N-(3-azabicyclo[3.1.0]hexan-1-yl)carbamate)
- 1221725-82-1(tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate)
- 1037367-45-5(tert-butyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate)
- 1211595-89-9(tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate)
- 2101335-28-6(tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate)
- 2227197-64-8(tert-butyl N-{[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate)